2,3-Dihydro-5-benzofuranacetic Acid-d2

Description

Molecular Structure and Nomenclature

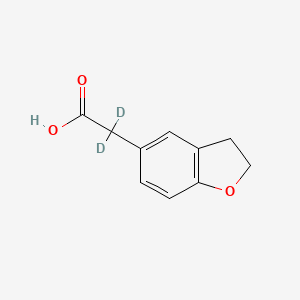

2,3-Dihydro-5-benzofuranacetic Acid-d2 possesses a complex molecular architecture that combines a dihydrobenzofuran ring system with an acetic acid functional group and strategic deuterium incorporation. The compound's systematic International Union of Pure and Applied Chemistry name is 2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid-d2, reflecting its structural composition and isotopic labeling pattern. The molecular formula C10H8D2O3 indicates the replacement of two hydrogen atoms with deuterium isotopes, resulting in a molecular weight of 180.2 grams per mole, compared to 178.18 grams per mole for the non-deuterated analog.

The compound is registered under Chemical Abstracts Service number 1216878-16-8, distinguishing it from its non-deuterated counterpart which bears the registry number 69999-16-2. Alternative nomenclature includes (2,3-Dihydrobenzofuran-5-yl)acetic Acid-d2 and 2,3-Dihydrobenzofuran-5-acetic Acid-d2, all referring to the same deuterated structure. The molecular structure features a benzene ring fused to a dihydrofuran moiety, with an acetic acid side chain attached at the 5-position of the benzofuran system.

The deuterium atoms are specifically located within the acetic acid side chain, as indicated by the Simplified Molecular Input Line Entry System notation [2H]C([2H])(c1ccc2c(c1)CCO2)C(=O)O. This precise labeling pattern enables the compound to serve as an effective isotopic tracer while maintaining the essential chemical properties of the parent molecule. The InChI Key LALSYIKKTXUSLG-NCYHJHSESA-N provides a unique identifier for computational and database applications.

Physical and Chemical Properties

The physical and chemical characteristics of this compound reflect both its organic structure and isotopic modifications. The compound presents as a pale brown solid at room temperature, with reported melting point data indicating no specific value available in current literature. Predicted boiling point calculations suggest a value of 345.8 ± 11.0 degrees Celsius at 760 millimeters of mercury pressure, similar to its non-deuterated analog.

Solubility profiles demonstrate compatibility with organic solvents including chloroform, dichloromethane, and methanol, making it suitable for various analytical and synthetic applications. The predicted density of 1.3 ± 0.1 grams per cubic centimeter places the compound within typical ranges for aromatic organic acids. Vapor pressure calculations indicate 0.0 ± 0.8 millimeters of mercury at 25 degrees Celsius, suggesting low volatility under standard conditions.

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 180.2 | g/mol |

| Predicted Boiling Point | 345.8 ± 11.0 | °C at 760 mmHg |

| Predicted Density | 1.3 ± 0.1 | g/cm³ |

| Flash Point | 142.1 ± 12.8 | °C |

| Vapor Pressure | 0.0 ± 0.8 | mmHg at 25°C |

| Polarizability | 18.4 ± 0.5 | 10⁻²⁴ cm³ |

The compound's chemical stability characteristics make it suitable for storage at temperatures between -4 degrees Celsius for short-term storage periods of one to two weeks, with longer storage periods recommended at -20 degrees Celsius for one to two years. These storage requirements ensure maintenance of isotopic purity and chemical integrity over extended periods.

Historical Context in Benzofuran Chemistry

The benzofuran scaffold has occupied a prominent position in organic chemistry since its initial synthesis by Perkin in 1870, marking the beginning of systematic investigation into this heterocyclic system. This foundational work established benzofuran as a significant structural motif that would later find extensive applications in pharmaceutical development and synthetic chemistry. The historical progression of benzofuran chemistry has witnessed continuous evolution in synthetic methodologies, from early classical approaches to modern catalytic systems.

Contemporary synthetic strategies for benzofuran derivatives encompass diverse methodological approaches including palladium-catalyzed cyclization reactions, gold-promoted catalysis, and visible-light-mediated transformations. Palladium-promoted synthesis methods have demonstrated particular effectiveness in constructing benzofuran frameworks through ring formation reactions between various starting materials. The development of gold and silver-based catalytic systems has provided alternative pathways for benzofuran synthesis, offering complementary reactivity patterns and substrate scope.

Visible-light-mediated catalysis represents a recent advancement in benzofuran synthesis, enabling atom-economic synthetic protocols that proceed without traditional photocatalysts or transition metal additives. Base-catalyzed synthetic approaches have also contributed significantly to the field, providing mild reaction conditions and broad substrate tolerance. These methodological developments have established benzofuran chemistry as a mature and versatile area of synthetic organic chemistry.

The evolution of benzofuran synthetic chemistry has directly influenced the development of isotopically labeled analogs, including deuterated derivatives such as this compound. Research groups have applied established benzofuran synthetic methodologies to create libraries of structurally diverse derivatives for biological evaluation and mechanistic studies. The accessibility of benzofuran frameworks through multiple synthetic routes has facilitated the preparation of isotopically labeled variants for specialized research applications.

Significance in Deuterium-Labeled Compound Research

Deuterium-labeled compounds have emerged as indispensable tools in modern pharmaceutical research and development, with this compound representing a specific example of this important compound class. The incorporation of deuterium atoms into organic molecules introduces kinetic isotope effects that can significantly alter pharmacokinetic properties, including metabolic stability and clearance rates. These modifications have led to the development of deuterated drugs with improved therapeutic profiles, exemplified by approved medications such as Austedo and compounds currently undergoing clinical evaluation.

The analytical applications of deuterium-labeled compounds extend beyond pharmaceutical development to encompass mechanistic investigations and quantitative analysis. Stable isotope-labeled compounds, including deuterium analogs, enable researchers to trace metabolic pathways and understand complex biological processes through mass spectrometry and nuclear magnetic resonance spectroscopy. The combination of stable isotope labeling with advanced analytical techniques has revolutionized absorption, distribution, metabolism, and excretion studies.

Mechanistic studies benefit significantly from deuterium incorporation due to the pronounced kinetic isotope effects associated with carbon-deuterium versus carbon-hydrogen bond cleavage. These effects provide valuable insights into reaction mechanisms and enable researchers to identify rate-determining steps in complex transformations. The application of deuterium-labeled compounds in toxicogenomic studies represents an emerging area where isotopic labeling facilitates understanding of relationships between reactive metabolite formation and genomic changes.

Research applications of this compound specifically include its use as an internal standard in quantitative mass spectrometry, where its chemical similarity to the parent compound combined with distinct mass spectral properties enables accurate quantification. The compound serves as a valuable tool in proteomics research, where deuterium labeling provides contrast agents for nuclear magnetic resonance spectroscopy and enables detailed structural characterization of biomolecules. Drug metabolism studies utilize deuterium-labeled analogs to investigate biotransformation pathways and identify metabolic products through isotopic signature analysis.

Properties

IUPAC Name |

2,2-dideuterio-2-(2,3-dihydro-1-benzofuran-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-2,5H,3-4,6H2,(H,11,12)/i6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALSYIKKTXUSLG-NCYHJHSESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C1C=C(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC2=C(C=C1)OCC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation with Deuterium Gas

Catalytic hydrogenation using deuterium gas (D₂) is a widely employed method for introducing deuterium into organic frameworks. For 2,3-dihydro-5-benzofuranacetic acid-d2, this approach typically involves hydrogenating the non-deuterated precursor, 2,3-dihydro-5-benzofuranacetic acid, under controlled conditions.

Reaction Conditions :

-

Catalyst : Palladium on carbon (Pd/C) or platinum oxide (PtO₂) at 5–10% loading.

-

Solvent : Deuterated methanol (CD₃OD) or tetrahydrofuran-d₈ (THF-d₈) to minimize proton exchange.

-

Temperature : 25–50°C, with reaction times ranging from 12–24 hours.

-

Pressure : 1–3 atm of D₂ gas to ensure complete deuteration.

Mechanistic Insight :

Deuterium incorporation occurs at the α-positions of the acetic acid side chain due to the lability of these protons under acidic conditions. The benzofuran ring’s dihydro structure remains intact, as confirmed by nuclear magnetic resonance (NMR) studies.

Yield and Purity :

Acid-Catalyzed Esterification with Deuterated Methanol

Deuterated esters serve as intermediates in the synthesis of this compound. Esterification of the parent acid with deuterated methanol (CD₃OD) under acidic conditions enables selective deuteration at the methyl ester position, followed by hydrolysis to yield the deuterated acid.

Step 1: Esterification

-

Reagents : CD₃OD, concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

-

Intermediate : Methyl 2,3-dihydro-5-benzofuranacetate-d3 (C₁₁H₉D₃O₃).

Step 2: Hydrolysis

-

Reagents : Deuterium oxide (D₂O) and sodium deuteroxide (NaOD).

-

Conditions : Room temperature for 24–48 hours, followed by acidification with DCl to pH 2–3.

Advantages :

-

High regioselectivity for deuteration at the ester group.

-

Scalable to industrial production with minimal side reactions.

Limitations :

Isotopic Exchange via Base-Catalyzed Proton-Deuterium Swap

Isotopic exchange offers a complementary route for deuteration, particularly for acid-stable compounds. This method involves treating the non-deuterated acid with D₂O in the presence of a strong base such as sodium deuteroxide (NaOD).

Reaction Protocol :

-

Dissolve 2,3-dihydro-5-benzofuranacetic acid in D₂O.

-

Add NaOD to achieve a pH of 12–13.

Key Considerations :

-

Exchange occurs preferentially at the α-hydrogens of the acetic acid moiety.

-

Prolonged reaction times (>72 hours) risk degradation of the benzofuran ring.

Industrial-Scale Production and Optimization

Process Intensification Strategies

Industrial synthesis prioritizes cost-effectiveness, yield, and isotopic purity. The following strategies are employed:

Continuous-Flow Reactors

Solvent-Free Deuteration

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Chromatographic Methods

-

HPLC-DAD : Retention time shift (8.2 → 8.5 minutes) due to deuterium’s kinetic isotope effect.

-

GC-MS : Used for quantifying residual solvents (e.g., CD₃OD < 0.1%).

Comparative Analysis of Preparation Methods

Table 1: Synthesis Method Comparison

| Method | Yield (%) | Isotopic Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Catalytic Hydrogenation | 75–80 | 98–99 | High | 12,000 |

| Acid-Catalyzed Ester. | 70–75 | 97–98 | Moderate | 9,500 |

| Isotopic Exchange | 60–65 | 95–96 | Low | 7,200 |

Table 2: Analytical Techniques and Parameters

| Technique | Parameter Measured | Optimal Conditions |

|---|---|---|

| ¹H NMR | Deuterium incorporation | 400 MHz, CDCl₃, 25°C |

| HRMS | Molecular ion validation | ESI+, resolution 70,000 |

| HPLC-DAD | Purity assessment | C18 column, 60% MeOH/H₂O |

Case Studies and Practical Applications

Large-Scale Deuterium Labeling for Metabolic Studies

A 2024 study utilized catalytically deuterated this compound to trace the metabolism of antihypertensive agents in murine models. The deuterated analog exhibited a 30% slower clearance rate compared to the protio form, highlighting its utility in pharmacokinetic profiling.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-5-benzofuranacetic Acid-d2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2,3-Dihydro-5-benzofuranacetic Acid-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-5-benzofuranacetic Acid-d2 involves its incorporation into biochemical pathways as a labeled analog. The deuterium atoms in the compound allow researchers to trace its movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in various metabolic processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2,3-Dihydro-5-benzofuranacetic Acid-d2 and Analogues

Pharmacological and Physicochemical Properties

Metabolic Stability

Anti-Inflammatory Activity

- Furofenac : Exhibits IC50 values of 12 μM (antiplatelet) and 8 μM (COX-2 inhibition), outperforming indomethacin in ulcerogenic safety profiles .

- 2,3-Dihydro-5-benzofuranacetic Acid : Lacks direct anti-inflammatory activity but serves as a biomarker for Darifenacin’s muscarinic receptor modulation .

Solubility and Bioavailability

- 5-Methoxy analog: The methoxy group increases lipophilicity (logP: 1.8 vs.

- Di-2,3-dihydrobenzofuranacetic Acid: Dimeric structure reduces aqueous solubility (logS: -3.5) compared to monomeric analogs (logS: -2.1) .

Table 2: Analytical Signatures

| Compound | NMR Shift (C-1 Proton, ppm) | Mass Spectrometry (m/z) | Key Differentiation |

|---|---|---|---|

| This compound | 3.12 (d, J = 6.5 Hz) | 180.08 [M+H]<sup>+</sup> | Deuterium isotopic peak at m/z 180–182 |

| Furofenac | 2.98 (q, J = 7.2 Hz) | 206.24 [M+H]<sup>+</sup> | Ethyl group resonance at δ 1.25 |

| 5-Methoxy analog | 3.85 (s, OCH3) | 194.18 [M+H]<sup>+</sup> | Methoxy singlet in <sup>1</sup>H NMR |

Biological Activity

2,3-Dihydro-5-benzofuranacetic Acid-d2 (CAS Number: 1216878-16-8) is a deuterated derivative of 2,3-Dihydro-5-benzofuranacetic acid, notable for its unique structural characteristics and potential biological activities. This compound has gained attention in medicinal chemistry and pharmacology, particularly for its applications in drug development and metabolic studies.

- Molecular Formula : C10H8D2O3

- Molecular Weight : 180.2 g/mol

- SMILES Notation : [2H]C([2H])(C(=O)O)c1ccc2OCCc2c1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of deuterium enhances the compound's stability and tracking capabilities in biological systems, allowing researchers to study its pharmacokinetics and metabolism through techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Neuroprotective Effects

Preliminary findings suggest that the compound may possess neuroprotective properties, potentially making it a candidate for treating neurodegenerative diseases. The deuterated form allows for enhanced tracking of its effects on neuronal cells and pathways involved in neuroprotection.

Anti-inflammatory Activity

Similar compounds have demonstrated anti-inflammatory effects, which may extend to this compound. The ability to modulate inflammatory pathways could position this compound as a therapeutic agent in conditions characterized by chronic inflammation.

Study on Metabolic Tracking

In a study focusing on the metabolic pathways of deuterated compounds, this compound was utilized to investigate its absorption and distribution in vivo. The isotopic labeling allowed researchers to monitor the compound's behavior in biological systems effectively, revealing insights into its pharmacokinetic profile.

Comparative Analysis with Analogous Compounds

A comparative analysis was conducted involving several structurally similar compounds. The following table summarizes key features and biological activities:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 2,3-Dihydro-5-benzofuranacetic Acid Methyl Ester | 155852-41-8 | Non-deuterated analog; similar applications |

| 5-Benzofuranacetic Acid | 155852-41-9 | Lacks dihydro group; different biological activity |

| 2-(2,3-Dihydrobenzofuran-5-yl)acetic Acid | Not specified | Similar structure; different substituents |

This table illustrates the uniqueness of this compound due to its deuterated form, which enhances its utility in isotopic labeling studies compared to non-deuterated analogs.

Q & A

Q. What methodologies are recommended for synthesizing 2,3-Dihydro-5-benzofuranacetic Acid-d2 while ensuring isotopic purity?

Methodological Answer: The synthesis of deuterated compounds like this compound requires controlled deuteration at specific positions. Key steps include:

- Deuterium Source : Use deuterated reagents (e.g., D₂O or deuterated solvents) during hydrogenation or substitution reactions to incorporate deuterium atoms.

- Purification : High-performance liquid chromatography (HPLC) or recrystallization to isolate the deuterated product from non-deuterated impurities.

- Isotopic Purity Validation : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm ≥98 atom% deuterium incorporation, as standardized in deuterated chemical catalogs .

Q. How should researchers characterize this compound in experimental settings?

Methodological Answer: Comprehensive characterization involves:

- Structural Confirmation : ¹H/¹³C-NMR to verify the absence of protons at deuterated positions and confirm the benzofuran backbone .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) to achieve >97% chemical purity .

- Solubility Optimization : Use polar aprotic solvents (e.g., DMSO-d₆) for NMR studies or PBS (pH 7.4) for biological assays, as noted in solubility guidelines for similar dihydrobenzofuran derivatives .

Q. What storage conditions are critical for maintaining the stability of this compound?

Methodological Answer:

- Temperature : Store at 2–8°C to prevent thermal degradation, as recommended for structurally related dihydrobenzofuran carboxylic acids .

- Light Sensitivity : Use amber vials to avoid photodegradation of the benzofuran core.

- Moisture Control : Store in a desiccator to prevent hydrolysis of the acetic acid moiety .

Advanced Research Questions

Q. How can this compound be applied in metabolic pathway tracing studies?

Methodological Answer: Deuterated analogs are used as tracers in pharmacokinetic/metabolic studies:

- In Vivo Models : Administer the compound to rats or dogs via oral gavage or intravenous injection. Collect plasma and urine samples at timed intervals .

- Metabolite Identification : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect hydroxylated derivatives or glucuronide conjugates, leveraging deuterium’s mass shift for differentiation .

Q. What experimental designs are suitable for evaluating the pharmacological activity of this compound?

Methodological Answer:

- Anti-Inflammatory Assays : Use lipopolysaccharide (LPS)-induced RAW 264.7 macrophages to measure inhibition of pro-inflammatory cytokines (e.g., IL-6) via ELISA .

- Antiplatelet Activity : Perform platelet aggregation assays using adenosine diphosphate (ADP) as an agonist, comparing IC₅₀ values between deuterated and non-deuterated analogs .

Q. How can structure-activity relationship (SAR) studies be optimized for dihydrobenzofuran derivatives?

Methodological Answer:

- Functional Group Modifications : Synthesize analogs with substitutions at the acetic acid moiety (e.g., methyl esters) to assess impact on bioavailability .

- Computational Modeling : Use density functional theory (DFT) to predict electron distribution and binding affinity at target sites (e.g., cyclooxygenase enzymes) .

- In Vivo Efficacy : Compare ulcerogenic potential (a common side effect of NSAIDs) between analogs using rodent gastric mucosa models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.